3-methoxy-9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one
Description
3-Methoxy-9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a fused polycyclic compound belonging to the furochromene class, structurally characterized by a chromene backbone fused with a benzofuran moiety. The compound features a methoxy group at the 3-position and methyl substituents at the 9- and 10-positions. Its molecular formula is C₂₁H₁₆O₄, with a molecular weight of approximately 332.35 g/mol. The presence of electron-donating groups (methoxy and methyl) enhances its stability and modulates its electronic properties, making it a candidate for pharmacological applications such as anti-inflammatory, antioxidant, or anticancer agents .
Properties
IUPAC Name |
3-methoxy-9,10-dimethyl-[1]benzofuro[6,5-c]isochromen-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-9-10(2)21-16-8-17-14(7-13(9)16)12-5-4-11(20-3)6-15(12)18(19)22-17/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBJABNYMVLCFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C4=C(C=C(C=C4)OC)C(=O)O3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 3-methoxy-9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one becomes evident when compared to analogs within the furochromene family. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Reactivity and Bioactivity The methoxy group at C3 in the target compound increases electron density, enhancing interactions with biological targets like enzymes or DNA . Halogenated analogs (e.g., 4-chlorophenyl) exhibit stronger antimicrobial activity due to halogen-induced polarity and steric effects .
Structural Complexity vs. Simplicity
- Simplification of the fused ring system (e.g., 7-hydroxycoumarin) reduces molecular weight but limits multitarget engagement .
- Extended conjugation in fused furochromenes improves UV absorption, relevant in photodynamic therapy applications .
Synthetic Challenges
- Introducing substituents at the 9- and 10-positions requires precise regioselective reactions, often involving Friedel-Crafts alkylation or Suzuki coupling .
- Methoxy groups are typically added via nucleophilic substitution or demethylation of precursor molecules .
Research Findings and Implications
- Anticancer Potential: The 9,10-dimethyl substitution in the target compound has shown moderate cytotoxicity against breast cancer cell lines (IC₅₀ = 18 µM) in preliminary assays, outperforming non-methylated analogs .
- Antioxidant Activity : The methoxy group contributes to radical scavenging, with a DPPH assay IC₅₀ of 45 µM, comparable to ascorbic acid in some studies .
- Stability : Methyl groups at C9 and C10 reduce oxidative degradation, increasing half-life in physiological conditions by ~30% compared to unsubstituted furochromenes .
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